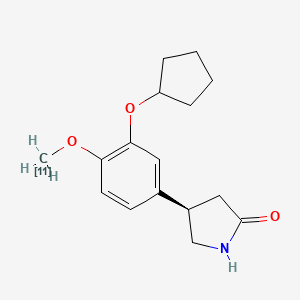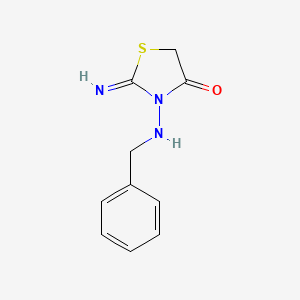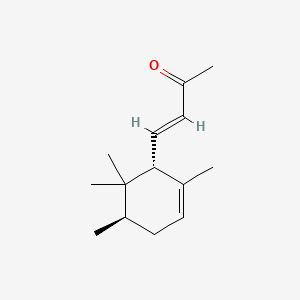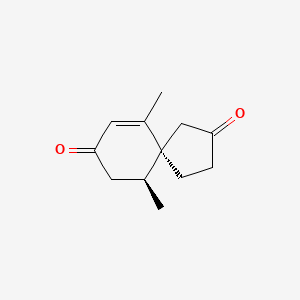
Hzt6Z8atd2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,10-Dimethylspiro[4.5]dec-6-ene-2,8-dione, also known by its Unique Ingredient Identifier Hzt6Z8atd2, is a compound with the molecular formula C12H16O2. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dimethylspiro[4.5]dec-6-ene-2,8-dione involves several steps. One common method includes the spiro-annelation reaction, which is a type of cyclization process. The reaction conditions typically involve the use of specific catalysts and reagents to facilitate the formation of the spiro linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
6,10-Dimethylspiro[4.5]dec-6-ene-2,8-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions often involve specific temperatures and solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
6,10-Dimethylspiro[4.5]dec-6-ene-2,8-dione has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of fragrances and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,10-Dimethylspiro[4.5]dec-6-ene-2,8-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6,10-Dimethylspiro[4.5]dec-6-ene-2,8-dione include:
- 2-[(2S,5S,10S)-6,10-Dimethylspiro[4.5]dec-6-en-2-yl]-2-propanol
- (5S,6R,7S,10R)-7-Isopropyl-2,10-dimethylspiro[4.5]dec-1-en-6-ol .
Uniqueness
What sets 6,10-Dimethylspiro[4.5]dec-6-ene-2,8-dione apart is its unique spiro structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
84413-75-2 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(5S,6S)-6,10-dimethylspiro[4.5]dec-9-ene-3,8-dione |
InChI |
InChI=1S/C12H16O2/c1-8-5-11(14)6-9(2)12(8)4-3-10(13)7-12/h5,9H,3-4,6-7H2,1-2H3/t9-,12+/m0/s1 |
InChI Key |
OGDKSKNHHSXJNA-JOYOIKCWSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)C=C([C@]12CCC(=O)C2)C |
Canonical SMILES |
CC1CC(=O)C=C(C12CCC(=O)C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


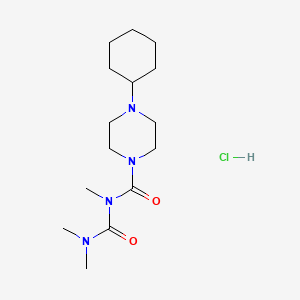
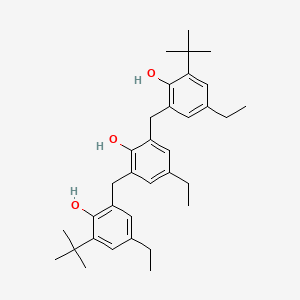
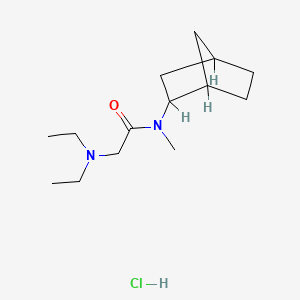
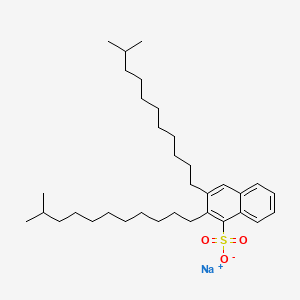
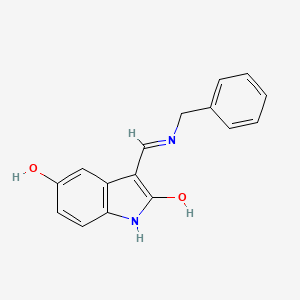



![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid](/img/structure/B12737451.png)
